An In-depth Technical Guide to 2-Cyclohexyl-3-phenylpropanoic Acid and its Structural Analogs
An In-depth Technical Guide to 2-Cyclohexyl-3-phenylpropanoic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arylpropanoic acids are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). A prominent member of this class is Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid. The structural analog, 2-Cyclohexyl-3-phenylpropanoic acid, represents an interesting scaffold for further investigation due to the potential for altered pharmacokinetic and pharmacodynamic properties conferred by the cyclohexyl moiety. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of 2-Cyclohexyl-3-phenylpropanoic acid and its structural analogs. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Core Compound Profile
| Compound Name | 2-Cyclohexyl-3-phenylpropanoic acid |
| IUPAC Name | 2-cyclohexyl-3-phenylpropanoic acid[1] |
| Synonyms | NSC 31604, FAA63833[1] |
| Molecular Formula | C₁₅H₂₀O₂[1] |
| Molecular Weight | 232.32 g/mol [1] |
| CAS Number | 5638-33-5[1] |
| Chemical Structure |
Potential Biological Targets and Signaling Pathways
Based on the structural similarity to other 2-arylpropanoic acids, the primary potential biological targets for 2-Cyclohexyl-3-phenylpropanoic acid and its analogs are the cyclooxygenase (COX) enzymes and G-protein coupled receptor 120 (GPR120).
Cyclooxygenase (COX) Inhibition
The mechanism of action for most NSAIDs involves the inhibition of COX enzymes, which exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response. Inhibition of COX-2 is responsible for the anti-inflammatory effects of NSAIDs, while inhibition of COX-1 can lead to gastrointestinal side effects.
Caption: Cyclooxygenase (COX) Signaling Pathway and Potential Inhibition.
GPR120 Agonism
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor that is activated by long-chain fatty acids. It is involved in various physiological processes, including glucose metabolism, insulin sensitivity, and the modulation of inflammatory responses. Agonism of GPR120 has emerged as a potential therapeutic strategy for type 2 diabetes and other metabolic disorders.
Caption: GPR120 Signaling Pathways and Potential Agonist Action.
Quantitative Biological Data
Table 1: In Vitro Inhibitory Activity (IC₅₀) of Selected COX Inhibitors
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Non-Selective | |||
| Ibuprofen | 13[2] | 370[2] | 0.035 |
| Indomethacin | 0.018[3] | 0.026[3] | 0.69 |
| Diclofenac | 0.004[3] | 0.0013[3] | 3.08 |
| COX-2 Selective | |||
| Celecoxib | >100 | 0.04[4] | >2500 |
| Rofecoxib | >100 | 0.018[2] | >5555 |
| Valdecoxib | 140[5] | 0.005[5] | 28000 |
Table 2: In Vitro Agonist Activity (EC₅₀) of Selected GPR120 Agonists
| Compound | Human GPR120 EC₅₀ (nM) | Mouse GPR120 EC₅₀ (nM) | Assay Type |
| TUG-891 | 43.7[6] | - | Calcium Flux |
| GW9508 | 1000-10000[7] | - | SRE-luc Reporter |
| Compound 14d | - | 83.2[6] | Calcium Flux |
| Compound II | 215[8] | - | Not Specified |
Experimental Protocols
Synthesis of 2-Cyclohexyl-3-phenylpropanoic Acid (General Procedure)
A general synthetic route to 2-arylpropanoic acids can be adapted for the synthesis of 2-Cyclohexyl-3-phenylpropanoic acid. One common approach involves the mono-α-methylation of an arylacetonitrile followed by hydrolysis. A detailed protocol for a similar synthesis is provided in Organic Syntheses.
Caption: General Synthetic Workflow for 2-Cyclohexyl-3-phenylpropanoic Acid.
In Vitro COX Inhibition Assay (ELISA-based)
This protocol describes a method to determine the inhibitory activity of test compounds against COX-1 and COX-2 by measuring the production of prostaglandin E₂ (PGE₂).
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
PGE₂ ELISA kit
-
96-well microplates
Procedure:
-
Prepare solutions of test compounds at various concentrations.
-
In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (COX-1 or COX-2).
-
Add the test compound or vehicle (DMSO) to the respective wells and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 1 N HCl).
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro GPR120 Agonist Assay (Calcium Flux)
This protocol outlines a method to assess the agonist activity of test compounds at the GPR120 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
A cell line stably expressing human or mouse GPR120 (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Test compounds dissolved in DMSO
-
A reference agonist (e.g., TUG-891)
-
A fluorescence plate reader with an injection system
Procedure:
-
Plate the GPR120-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically for 1 hour at 37°C).
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the test compounds at various concentrations into the wells and immediately begin recording the fluorescence signal over time.
-
After the response to the test compound has been measured, a maximal concentration of a reference agonist can be added to determine the maximal response.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Determine the EC₅₀ value by plotting the fluorescence response against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
2-Cyclohexyl-3-phenylpropanoic acid and its structural analogs represent a promising area for further research in the development of novel anti-inflammatory and metabolic disease therapeutics. While direct biological activity data for the parent compound is limited, the established pharmacology of related 2-arylpropanoic acids suggests that COX and GPR120 are highly probable targets. The experimental protocols and comparative data provided in this guide offer a solid foundation for the synthesis, characterization, and biological evaluation of this class of compounds. Further structure-activity relationship (SAR) studies are warranted to explore the impact of the cyclohexyl moiety and other structural modifications on potency, selectivity, and pharmacokinetic properties.
References
- 1. 2-Cyclohexyl-3-phenylpropanoic acid | C15H20O2 | CID 233245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
